Cas no 1291568-85-8 (N-Methyl-2-piperazin-1-ylethanamine)
N-Methyl-2-piperazin-1-ylethanamine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-1-Piperazineethanamine
- HDSZRJMNBCRATE-UHFFFAOYSA-N
- N-methyl-2-piperazin-1-ylethanamine
- N-Methyl-2-(piperazin-1-yl)ethanamine
- N-Methyl-2-piperazin-1-ylethanamine
-
- Inchi: 1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3
- InChI Key: HDSZRJMNBCRATE-UHFFFAOYSA-N
- SMILES: N1(CCNC)CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 78.9
- Topological Polar Surface Area: 27.3
N-Methyl-2-piperazin-1-ylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2928386-0.5g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
| Enamine | EN300-2928386-0.1g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
| Enamine | EN300-2928386-1.0g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
| Enamine | EN300-2928386-0.05g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
| Enamine | EN300-2928386-0.25g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
| Enamine | EN300-2928386-5.0g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
| Enamine | EN300-2928386-10.0g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
| Enamine | EN300-2928386-2.5g |
methyl[2-(piperazin-1-yl)ethyl]amine |
1291568-85-8 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 |
N-Methyl-2-piperazin-1-ylethanamine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on N-Methyl-2-piperazin-1-ylethanamine
N-Methyl-2-piperazin-1-ylethanamine (CAS No. 1291568-85-8): A Comprehensive Overview
N-Methyl-2-piperazin-1-ylethanamine (CAS No. 1291568-85-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-MePip, is characterized by its unique structural features, which include a piperazine ring and an ethylamine side chain. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of N-Methyl-2-piperazin-1-ylethanamine is defined by the formula C8H17N3. The presence of the piperazine ring, a common motif in many pharmaceuticals, imparts significant biological activity to the molecule. The ethylamine side chain further enhances its pharmacological properties, making it a valuable candidate for various drug development efforts.
Recent studies have highlighted the potential of N-Methyl-2-piperazin-1-ylethanamine in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in regulating mood, cognition, and behavior. Research has shown that N-MePip can act as a modulator of serotonin receptors, specifically the 5-HT2A receptor, which is implicated in conditions such as depression and anxiety disorders.
In addition to its effects on serotonin receptors, N-Methyl-2-piperazin-1-ylethanamine has been investigated for its potential as a dopamine receptor agonist. Dopamine is a key neurotransmitter involved in reward pathways and motor control. Studies have demonstrated that N-MePip can enhance dopaminergic signaling, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
The pharmacokinetic properties of N-Methyl-2-piperazin-1-ylethanamine have also been extensively studied. Its high bioavailability and favorable metabolic profile make it an attractive candidate for oral administration. Preclinical studies have shown that N-MePip is rapidly absorbed and distributed throughout the body, with a half-life that allows for once-daily dosing regimens.
Safety and toxicity assessments are critical components of drug development. To date, preclinical studies have indicated that N-Methyl-2-piperazin-1-ylethanamine exhibits a favorable safety profile at therapeutic doses. However, as with any new compound, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In the context of clinical research, several Phase I and Phase II trials are currently underway to evaluate the therapeutic potential of N-MePip. These trials are focusing on conditions such as major depressive disorder (MDD), generalized anxiety disorder (GAD), and Parkinson's disease. Preliminary results from these trials have been promising, with patients showing improvements in symptomatology and quality of life.
The synthesis of N-Methyl-2-piperazin-1-ylethanamine can be achieved through various chemical routes. One common method involves the reaction of 2-chloroethyl methyl ether with piperazine under appropriate conditions. This synthetic approach yields high purity products suitable for pharmaceutical applications. Advances in synthetic chemistry have also led to the development of more efficient and environmentally friendly methods for producing N-MePip.
Beyond its direct therapeutic applications, N-Methyl-2-piperazin-1-ylethanamine has shown promise as a lead compound for the development of novel drugs. Its structural flexibility allows for the introduction of various functional groups to optimize pharmacological properties such as potency, selectivity, and metabolic stability. This makes it an attractive starting point for structure-based drug design efforts.
In conclusion, N-Methyl-2-piperazin-1-ylethanamine (CAS No. 1291568-85-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutic agents targeting various neurological and psychiatric disorders. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, further solidifying its importance in the field.
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